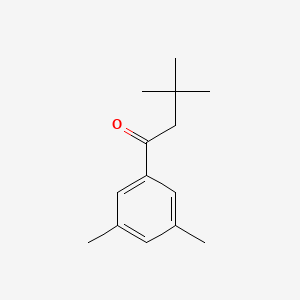

3,3,3',5'-Tetramethylbutyrophenone

Description

The Significance of Butyrophenone (B1668137) Architectures in Organic Synthesis and Functional Materials

The butyrophenone framework is of considerable interest in organic synthesis primarily due to its amenability to a wide range of chemical modifications. ontosight.ai The phenyl ring and the butyl chain offer multiple sites for the introduction of various functional groups, allowing chemists to fine-tune the molecule's steric and electronic properties. This adaptability is crucial in the synthesis of complex molecules and has been a cornerstone in the development of new synthetic methodologies. ontosight.ainih.gov For instance, the strategic placement of substituents on the phenyl ring can significantly alter the compound's reactivity and interaction with biological targets or light, making it a valuable building block for more intricate chemical structures.

In the realm of functional materials, the inherent properties of the butyrophenone structure are leveraged to create materials with specific, desirable characteristics. The aromatic phenyl ring and the polar carbonyl group can contribute to properties such as thermal stability, and the ability to absorb or emit light. While extensive research has been conducted on various substituted butyrophenones, particularly in the medical field, the exploration of their potential in materials science remains an area with significant room for discovery.

The most well-documented application of butyrophenone derivatives is in pharmacology. drugbank.comdrugbank.com A number of these compounds have been developed into potent antipsychotic medications used to treat psychiatric disorders like schizophrenia. wikipedia.orgontosight.ai These drugs typically function by acting as antagonists for dopamine (B1211576) receptors in the brain. ontosight.ai The specific substitutions on the butyrophenone backbone are critical in determining the drug's efficacy and pharmacological profile.

| Butyrophenone Derivative | Primary Application(s) |

| Haloperidol (B65202) | Antipsychotic for schizophrenia and other psychoses. wikipedia.orgdrugbank.com |

| Droperidol | Antiemetic for postoperative nausea and vomiting. wikipedia.orgdrugbank.com |

| Benperidol | Antipsychotic. wikipedia.org |

| Melperone | Atypical antipsychotic. wikipedia.org |

| Lumateperone | Atypical antipsychotic for schizophrenia and bipolar depression. wikipedia.org |

Current Research Landscape and Knowledge Gaps for Tetramethylbutyrophenone Derivatives

Despite the broad interest in substituted butyrophenones, the current research landscape for tetramethylbutyrophenone derivatives, specifically 3,3,3',5'-Tetramethylbutyrophenone, appears to be limited. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of dedicated studies on this particular compound. This scarcity of information points to a significant knowledge gap in the understanding of how this specific substitution pattern influences the compound's properties and potential applications.

The structural features of this compound, with methyl groups on both the phenyl ring and the butyl chain, suggest that it may possess unique steric and electronic characteristics compared to more studied butyrophenones. The presence of the tert-butyl group on the aliphatic chain, in particular, could introduce significant steric hindrance, potentially influencing its reactivity and intermolecular interactions.

| Structural Component | Chemical Moiety |

| Phenyl Group | Substituted with two methyl groups at the 3' and 5' positions. |

| Carbonyl Group | Ketone functional group. |

| Alkyl Chain | Butyl chain with two methyl groups at the 3 position (a tert-butyl group). |

The key knowledge gaps for this compound and its derivatives include:

Synthesis and Characterization: Detailed and optimized synthetic routes for this compound are not well-documented. Furthermore, comprehensive characterization of its physical and chemical properties, such as its melting point, boiling point, solubility, and spectral data, is lacking.

Reactivity and Chemical Behavior: There is a need for studies exploring the reactivity of this compound in various chemical reactions. Understanding how the tetramethyl substitution pattern affects the reactivity of the carbonyl group and the aromatic ring is crucial for its potential use as a synthetic intermediate.

Biological Activity: While many butyrophenones exhibit significant biological activity, the pharmacological profile of this compound is unknown. Research is needed to determine if it interacts with any biological targets, including dopamine receptors.

Material Properties: The potential of this compound as a building block for functional materials has not been explored. Its substitution pattern might confer interesting properties relevant to polymer chemistry or materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-6-11(2)8-12(7-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUXSPFJIVKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642395 | |

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-59-5 | |

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,3,3 ,5 Tetramethylbutyrophenone

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 3,3,3',5'-Tetramethylbutyrophenone, the most logical and common disconnection strategy involves breaking the bond between the aromatic ring and the carbonyl group.

This primary disconnection is based on the Friedel-Crafts acylation reaction, a robust and widely used method for forming aryl ketones. The key bond to break is the C-C bond connecting the carbonyl carbon to the 3,5-dimethylphenyl ring.

Key Disconnection:

Target Molecule: this compound

Disconnection: Aryl C-C(O) bond

Synthons: A 3,5-dimethylphenyl acyl cation (anion equivalent) and a pivaloyl cation.

Synthetic Equivalents (Reagents): 1,3-dimethylbenzene (m-xylene) and pivaloyl chloride (2,2-dimethylpropanoyl chloride).

This retrosynthetic approach suggests a straightforward one-step synthesis.

| Target Molecule | Retrosynthetic Arrow | Synthons | Reagents |

| ⟹ | 1,3-Dimethylbenzene + Pivaloyl chloride | ||

| This compound | 3,5-Dimethylphenyl acyl cation + Pivaloyl cation |

Table 1: Retrosynthetic analysis of this compound via Friedel-Crafts disconnection.

The forward synthesis would involve the reaction of 1,3-dimethylbenzene with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the two methyl groups on the benzene (B151609) ring would guide the incoming acyl group to the 4- or 6-position, which are sterically hindered, or the 2-position. The most likely product, however, would be acylation at the 4-position due to a combination of electronic and steric factors, yielding the desired product.

Novel Synthetic Routes and Method Development

While Friedel-Crafts acylation is the most direct route, modern organic synthesis offers alternative, though potentially more complex, strategies. These novel routes might be explored to overcome potential issues with the classical method, such as catalyst deactivation or unwanted side reactions.

One potential novel route could involve a palladium-catalyzed cross-coupling reaction. This multi-step approach would build the molecule by forming the key C-C bond under milder conditions.

Hypothetical Cross-Coupling Route:

Preparation of an organometallic reagent: 1-Bromo-3,5-dimethylbenzene could be converted into a Grignard reagent or an organozinc reagent.

Coupling: This organometallic species could then be coupled with pivaloyl chloride in the presence of a palladium catalyst.

Another approach could involve the oxidation of a secondary alcohol precursor.

Grignard Addition: Addition of a 3,5-dimethylphenylmagnesium bromide to pivalaldehyde would yield 1-(3,5-dimethylphenyl)-2,2-dimethylpropan-1-ol.

Oxidation: Subsequent oxidation of this secondary alcohol using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would furnish the target ketone.

| Route | Key Reaction | Starting Materials | Advantages/Disadvantages |

| Classical | Friedel-Crafts Acylation | 1,3-Dimethylbenzene, Pivaloyl chloride | Adv: Atom economical, often one step. Disadv: Harsh Lewis acids, potential for rearrangements (not an issue here), regioselectivity issues in complex substrates. |

| Cross-Coupling | Suzuki or Negishi Coupling | 1-Bromo-3,5-dimethylbenzene, Organoboron or Organozinc reagent, Pivaloyl chloride | Adv: Milder conditions, high functional group tolerance. Disadv: Multi-step, requires pre-functionalized starting materials. |

| Oxidation | Grignard Reaction followed by Oxidation | 3,5-Dimethylbromobenzene, Pivalaldehyde | Adv: Avoids strong Lewis acids. Disadv: Multi-step, requires stoichiometric reagents. |

Table 2: Comparison of synthetic routes to this compound.

Enantioselective and Diastereoselective Synthetic Approaches to Chiral Tetramethylbutyrophenone Analogues

The parent molecule, this compound, is achiral. However, the principles of asymmetric synthesis can be applied to create chiral analogues, which could be of interest in various fields. A chiral center could be introduced, for example, by adding a substituent on the carbon chain or by modifying the ketone.

Synthesis of a Chiral Alcohol Analogue: An enantioselective reduction of the carbonyl group of this compound would produce a chiral secondary alcohol. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Catalytic Asymmetric Transfer Hydrogenation (ATH): Using a catalyst system like a Ruthenium-chiral diamine complex with a hydrogen source (e.g., formic acid or isopropanol) can afford the alcohol in high enantiomeric excess. researchgate.net

Enzymatic Reduction: Biocatalysis using enzymes such as alcohol dehydrogenases can provide excellent enantioselectivity under mild conditions. researchgate.net

Synthesis of an Analogue with a Chiral Carbon Center: To synthesize an analogue with a chiral center on the alkyl chain, one would need to start with a different precursor. For instance, to create (R)- or (S)-1-(3,5-dimethylphenyl)-3-methylbutan-1-one, an enantioselective approach would be necessary. One strategy is the asymmetric alkylation of an enolate derived from a simpler ketone, using a chiral auxiliary.

Derivatization Reactions for Functional Group Diversification in Tetramethylbutyrophenones

Functional group diversification allows for the modification of a core structure to create a library of related compounds. reachemchemicals.com The this compound scaffold offers two primary sites for derivatization: the aromatic ring and the carbonyl group.

Reactions on the Aromatic Ring: The 3,5-dimethylphenyl ring is activated towards electrophilic aromatic substitution. The existing methyl groups direct incoming electrophiles primarily to the 2-, 4-, and 6-positions. Given the steric bulk of the pivaloyl group at position 1, substitution at the 4-position is most probable.

Nitration: Reaction with nitric acid and sulfuric acid would introduce a nitro group, likely at the 4-position.

Halogenation: Bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst would add a halogen atom to the ring.

Sulfonation: Treatment with fuming sulfuric acid would install a sulfonic acid group.

Reactions involving the Carbonyl Group: The ketone functionality is a versatile handle for a wide range of chemical transformations.

Reduction: Reduction to a secondary alcohol can be achieved with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can form a new C-N bond, yielding an amine.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond.

Grignard Reaction: Addition of an organometallic reagent (e.g., a Grignard reagent) can form a tertiary alcohol and a new C-C bond.

| Reaction Type | Reagent(s) | Functional Group Introduced/Modified | Site of Reaction |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Aromatic Ring |

| Bromination | Br₂, FeBr₃ | Bromo (-Br) | Aromatic Ring |

| Reduction | NaBH₄ | Hydroxyl (-OH) | Carbonyl Group |

| Reductive Amination | R-NH₂, NaBH₃CN | Amine (-NHR) | Carbonyl Group |

| Wittig Reaction | Ph₃P=CHR | Alkene (-C=CHR) | Carbonyl Group |

Table 3: Selected derivatization reactions for functional group diversification.

Reaction Mechanisms and Intramolecular/intermolecular Reactivity of 3,3,3 ,5 Tetramethylbutyrophenone Systems

Investigation of Fundamental Organic Reaction Mechanisms Involving the Butyrophenone (B1668137) Core

The butyrophenone core of 3,3,3',5'-tetramethylbutyrophenone is susceptible to a variety of fundamental organic reactions, including nucleophilic additions at the carbonyl center, electrophilic substitutions on the aromatic ring, and radical processes initiated by photochemical excitation.

Nucleophilic addition to the carbonyl group is a characteristic reaction of ketones. fiveable.melibretexts.orgchemistrysteps.com The electrophilic nature of the carbonyl carbon makes it a prime target for attack by nucleophiles. chemistrysteps.com However, in the case of this compound, the reactivity of the carbonyl group is significantly modulated by the presence of the bulky tert-butyl group adjacent to it.

| Reactant | Nucleophile | Key Mechanistic Feature | Steric Influence |

|---|---|---|---|

| This compound | Grignard Reagents (e.g., RMgX) | Formation of a new carbon-carbon bond and a tertiary alcohol upon workup. | The bulky tert-butyl group hinders the approach of the Grignard reagent, potentially leading to side reactions like enolization if the Grignard reagent is also bulky. |

| This compound | Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Reduction of the carbonyl to a secondary alcohol. | Steric hindrance can affect the rate of reduction. Milder reagents like NaBH₄ might react slower than more reactive ones like LiAlH₄. |

| This compound | Cyanide (e.g., HCN/NaCN) | Formation of a cyanohydrin. | The approach of the cyanide nucleophile is sterically hindered, potentially requiring more forcing conditions. |

The 3',5'-dimethylphenyl group of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methyl groups. youtube.comlibretexts.orgleah4sci.com These alkyl groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org

The methyl groups are ortho- and para-directing substituents. youtube.comlibretexts.orgleah4sci.com In the case of 3,5-dimethyl substitution, the incoming electrophile will be directed to the positions ortho and para to both methyl groups. The positions ortho to one methyl group and para to the other (the 2', 4', and 6' positions) are the most activated. However, steric hindrance from the bulky butyrophenone side chain and the existing methyl groups will play a significant role in determining the regioselectivity of the substitution. youtube.com Attack at the 2' and 6' positions, which are ortho to the butyrophenone group, will be sterically hindered. Therefore, substitution is most likely to occur at the 4'-position, which is para to one methyl group and ortho to the other, and is the least sterically encumbered position. youtube.comlibretexts.org

| Reaction | Electrophile | Directing Effect of Methyl Groups | Predicted Major Product(s) |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | Ortho, para-directing | 1-(4-Nitro-3,5-dimethylphenyl)-3,3-dimethylbutan-1-one |

| Halogenation (e.g., Br₂/FeBr₃) | Br⁺ | Ortho, para-directing | 1-(4-Bromo-3,5-dimethylphenyl)-3,3-dimethylbutan-1-one |

| Friedel-Crafts Acylation (e.g., RCOCl/AlCl₃) | RCO⁺ | Ortho, para-directing | Substitution at the 4'-position, although the deactivating effect of the existing carbonyl group might require harsh conditions. |

Aryl ketones, including butyrophenones, are known to undergo characteristic photochemical reactions upon absorption of UV light. sciepub.comwikipedia.orgsciepub.comresearchgate.net The most prominent of these are the Norrish Type I and Norrish Type II reactions. wikipedia.orgresearchgate.net These reactions proceed through radical intermediates formed from the excited triplet state of the ketone.

Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom (α-cleavage). For this compound, this would lead to the formation of a 3,5-dimethylbenzoyl radical and a tert-butyl radical. These radicals can then undergo various secondary reactions such as recombination, disproportionation, or reaction with the solvent. wikipedia.org

Norrish Type II Reaction: This intramolecular reaction occurs if there is a hydrogen atom on the γ-carbon of the alkyl chain. The excited carbonyl group abstracts this hydrogen atom, leading to the formation of a 1,4-biradical. sciepub.comsciepub.comresearchgate.net This biradical can then undergo cleavage to form an enol and an alkene, or it can cyclize to form a cyclobutanol derivative (Yang cyclization). sciepub.comresearchgate.net For this compound, a Norrish Type II reaction is possible as it possesses γ-hydrogens.

Electron transfer processes can also be significant, especially in the presence of electron donors or acceptors. The excited ketone can act as an oxidant or a reductant, leading to the formation of radical ions which can then initiate further chemical transformations.

Stereoelectronic and Steric Effects on Reactivity and Selectivity

Stereoelectronic and steric effects play a crucial role in dictating the reactivity and selectivity of reactions involving this compound.

Steric Effects: The most significant steric influence arises from the tert-butyl group. fiveable.meresearchgate.netchemrxiv.orgresearchgate.netnih.gov As discussed in the context of nucleophilic addition, this bulky group shields the carbonyl carbon from attack. chemistrysteps.comstackexchange.comfiveable.me In electrophilic aromatic substitution, the entire butyrophenone side chain exerts steric hindrance, influencing the regioselectivity of the reaction by disfavoring substitution at the ortho positions. youtube.comlibretexts.org

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and their influence on reactivity. For instance, in the Norrish Type II reaction, the efficiency of the intramolecular hydrogen abstraction depends on the conformation of the alkyl chain, which must allow for a close approach of the γ-hydrogen to the excited carbonyl oxygen. The preferred conformations will be those that facilitate this orbital interaction.

Rearrangement Reactions in Tetramethylbutyrophenone Frameworks

The structure of this compound is amenable to certain types of molecular rearrangements, particularly those involving the carbonyl group. A notable example is the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid. The mechanism involves the migration of one of the alkyl or aryl groups from the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of different groups is a key factor in determining the product of this reaction. eduncle.comstackexchange.comadichemistry.comox.ac.ukdoubtnut.com Generally, the group that is better able to stabilize a positive charge has a higher migratory aptitude. The established order of migratory aptitude is typically: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. stackexchange.comadichemistry.comdoubtnut.com

For this compound, the two groups attached to the carbonyl carbon are the tert-butyl group and the 3,5-dimethylphenyl group. Based on the general migratory aptitude, the tertiary butyl group would be expected to migrate in preference to the aryl group. stackexchange.comox.ac.uk This would lead to the formation of tert-butyl 3,5-dimethylbenzoate.

Mechanistic Insights into Oxidation and Reduction Transformations

The carbonyl group and the alkyl side chains of this compound can undergo oxidation and reduction reactions through various mechanisms.

Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.comwikipedia.org The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. chemistrysteps.com Complete reduction of the carbonyl group to a methylene group (-CH₂-) can be achieved under more forcing conditions, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). wikipedia.orgyoutube.com These reactions are particularly useful for the synthesis of alkylbenzenes from the corresponding aryl ketones. youtube.com Given the steric hindrance around the carbonyl group, the choice of reducing agent and reaction conditions may be critical to achieve efficient conversion. reddit.com

Oxidation: While the ketone functional group is generally resistant to oxidation, the alkyl groups on the aromatic ring can be oxidized under strong oxidizing conditions, such as with hot, acidic potassium permanganate (KMnO₄). ucalgary.calibretexts.orgyoutube.comopenstax.org This reaction typically proceeds if there is at least one benzylic hydrogen atom. ucalgary.calibretexts.orgyoutube.comopenstax.org In this compound, the methyl groups at the 3' and 5' positions have benzylic hydrogens and could potentially be oxidized to carboxylic acid groups. The tert-butyl group, lacking a benzylic hydrogen, would be resistant to this type of oxidation. libretexts.orgopenstax.org

Advanced Spectroscopic Characterization in Mechanistic Elucidation and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Tracing

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of the stable photoproducts formed during the photochemical reaction of 3,3,3',5'-Tetramethylbutyrophenone. By comparing the ¹H and ¹³C NMR spectra of the reaction mixture before and after irradiation, one can monitor the disappearance of the starting material and the emergence of new signals corresponding to the products. researchgate.net

The ¹H NMR spectrum is particularly useful for identifying the major fragmentation product, 3',5'-dimethylacetophenone. The characteristic signals for the ethyl group protons of the starting material would be replaced by a new singlet for the acetyl methyl group in the product. Concurrently, new signals corresponding to the vinyl protons and methyl groups of the alkene byproduct, 2-methylpropene, would appear. The formation of the minor cyclization product, 1-(3,5-dimethylphenyl)-2,2-dimethylcyclobutanol, can also be confirmed by the appearance of characteristic signals for the cyclobutyl ring protons and the hydroxyl proton.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the products. The carbonyl carbon signal in aromatic ketones appears in a distinct downfield region (190-215 ppm), making it a useful probe. libretexts.org The formation of 3',5'-dimethylacetophenone would be confirmed by the presence of a carbonyl signal around 198 ppm and the characteristic shifts of the aromatic and methyl carbons. rsc.org

| Compound | Proton Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) |

| This compound (Reactant) | Aromatic H (H-2', H-6') | ~7.6 |

| Aromatic H (H-4') | ~7.2 | |

| -CH₂- (α to C=O) | ~2.9 | |

| Aromatic -CH₃ (at C-3', C-5') | ~2.4 | |

| -C(CH₃)₃ (t-butyl) | ~1.1 | |

| 3',5'-Dimethylacetophenone (Product) | Aromatic H (H-2', H-6') | ~7.6 |

| Aromatic H (H-4') | ~7.2 | |

| Acetyl -CH₃ | ~2.6 | |

| Aromatic -CH₃ (at C-3', C-5') | ~2.4 | |

| 2-Methylpropene (Product) | =CH₂ (vinyl) | ~4.7 |

| -CH₃ (methyl) | ~1.7 |

Table 1: Predicted ¹H NMR chemical shifts for this compound and its major Norrish Type II fragmentation products, based on data for analogous compounds. rsc.orgchemicalbook.com

| Compound | Carbon Assignment | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| This compound (Reactant) | C=O (carbonyl) | ~200 |

| Aromatic C (quaternary) | ~135-140 | |

| Aromatic C-H | ~126-134 | |

| -CH₂- (α to C=O) | ~45 | |

| -C(CH₃)₃ (quaternary) | ~32 | |

| -C(CH₃)₃ (methyl) | ~29 | |

| Aromatic -CH₃ | ~21 | |

| 3',5'-Dimethylacetophenone (Product) | C=O (carbonyl) | ~198 |

| Aromatic C (quaternary) | ~137-138 | |

| Aromatic C-H | ~128-134 | |

| Acetyl -CH₃ | ~27 | |

| Aromatic -CH₃ | ~21 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound and its major ketone product. Values are estimated based on spectral data for acetophenone and other substituted derivatives. libretexts.orgcdnsciencepub.comcdnsciencepub.comscribd.com

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a crucial technique for identifying the final photoproducts and gaining insight into potential fragmentation pathways of the parent molecule. In electron ionization mass spectrometry (EI-MS), the fragmentation of ketones is well-characterized and can provide significant structural information. wikipedia.org

For this compound, two primary fragmentation pathways are expected for the molecular ion (M⁺˙):

Alpha-Cleavage (α-cleavage): This involves the cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon of the t-butyl group. This process, analogous to a Norrish Type I reaction, would result in the formation of a stable acylium ion. libretexts.orgyoutube.com

McLafferty Rearrangement: This is the mass spectrometric equivalent of the Norrish Type II photoreaction. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond. This rearrangement would produce a neutral alkene (2-methylpropene) and a radical cation corresponding to the enol of 3',5'-dimethylacetophenone, which would be detected at the same mass-to-charge ratio (m/z) as the molecular ion of 3',5'-dimethylacetophenone. libretexts.orgjove.com

Analysis of the photoreaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of the products and their individual identification based on their characteristic mass spectra, confirming the structures deduced from NMR.

| Ion/Fragment | Description | Expected m/z |

| [M]⁺˙ | Molecular ion of this compound | 204 |

| [M - 57]⁺ | Acylium ion from α-cleavage (loss of ˙C(CH₃)₃) | 147 |

| [M - 56]⁺˙ | Radical cation from McLafferty rearrangement (ion of 3',5'-dimethylacetophenone) | 148 |

| [C₉H₉O]⁺ | Fragment from 3',5'-dimethylacetophenone (loss of ˙CH₃) | 133 |

| [C₇H₇]⁺ | Tropylium ion (common aromatic fragment) | 91 |

Table 3: Predicted key fragments in the electron ionization mass spectrum of this compound.

Ultrafast and Time-Resolved Spectroscopy for Photophysical Processes

The primary photochemical events of the Norrish Type II reaction, such as intersystem crossing and biradical formation, occur on extremely short timescales, from femtoseconds to nanoseconds. Ultrafast and time-resolved spectroscopic techniques are essential for directly observing these transient species and measuring their kinetics. researchgate.net

Techniques like femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA) are employed to monitor the evolution of the excited states. Following excitation with a short laser pulse, the absorption spectrum of the sample is probed at various delay times. This allows for the detection of the triplet excited state (T₁) of the ketone and the subsequent formation of the 1,4-biradical intermediate. For butyrophenone (B1668137) derivatives, the triplet state typically has a lifetime of a few nanoseconds, while the 1,4-biradical can persist for tens to hundreds of nanoseconds before undergoing fragmentation or cyclization.

Time-resolved infrared (TRIR) spectroscopy offers a powerful complementary approach. nih.govunipr.it By probing changes in the vibrational spectrum over time, TRIR can provide direct structural information about the intermediates. For instance, one could observe the transient bleach of the ground-state carbonyl (C=O) absorption band and the appearance of new bands corresponding to the C-O and O-H stretching modes of the 1,4-biradical intermediate. bohrium.com

| Photophysical/Photochemical Process | Technique | Typical Timescale |

| Photon Absorption & Excitation to S₁ | UV-Vis Spectroscopy | Femtoseconds (fs) |

| Intersystem Crossing (S₁ → T₁) | Transient Absorption | Picoseconds (ps) |

| γ-Hydrogen Abstraction (T₁ → Biradical) | Transient Absorption, TRIR | Nanoseconds (ns) |

| Biradical Lifetime | Transient Absorption | 10s - 100s of ns |

| Fragmentation / Cyclization | Transient Absorption, TRIR | 10s - 100s of ns |

Table 4: Key photophysical processes in the Norrish Type II reaction of this compound and the spectroscopic methods used for their study.

Vibrational Spectroscopy (FTIR, Raman) in Understanding Molecular Conformations and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, bonding, and functional groups present in the reactant and products. These techniques are highly sensitive to changes in molecular geometry and the electronic environment of bonds.

The most prominent feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic ketones where the carbonyl group is conjugated with the phenyl ring, this peak typically appears in the range of 1685-1666 cm⁻¹. orgchemboulder.compressbooks.pub This conjugation lowers the frequency compared to saturated aliphatic ketones (around 1715 cm⁻¹) due to a decrease in the double bond character of the C=O bond. spectroscopyonline.com

FTIR spectroscopy is highly effective for monitoring the progress of the photoreaction. The disappearance of the starting ketone can be tracked by the decrease in the intensity of its characteristic C=O peak. The formation of the cyclobutanol product from the Norrish-Yang pathway would be clearly indicated by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the C=O band. While the main ketone product (3',5'-dimethylacetophenone) has a C=O stretch in a similar region to the reactant, its identity can be confirmed by analyzing the fingerprint region (<1500 cm⁻¹) and by using separative techniques like GC-IR.

Raman spectroscopy serves as a complementary technique. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like C-C and C=C often produce stronger signals. ias.ac.in Therefore, Raman would be particularly useful for detecting the formation of the 2-methylpropene byproduct via its characteristic C=C stretching vibration around 1650 cm⁻¹.

| Compound/Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |

| Reactant & Ketone Product | C=O Stretch (Aromatic Ketone) | FTIR, Raman | 1685 - 1695 |

| Aromatic C=C Stretch | FTIR, Raman | 1580 - 1600 | |

| Aliphatic C-H Stretch | FTIR, Raman | 2850 - 3000 | |

| 2-Methylpropene (Product) | C=C Stretch | Raman | ~1650 |

| Cyclobutanol (Product) | O-H Stretch (broad) | FTIR | 3200 - 3600 |

| C-O Stretch | FTIR | 1050 - 1150 |

Table 5: Key characteristic vibrational frequencies for identifying this compound and its photoproducts. orgchemboulder.compressbooks.pub

Photocatalytic and Photophysical Properties of 3,3,3 ,5 Tetramethylbutyrophenone Derivatives

Investigations into Photoreactivity and Quantum Yields

The photoreactivity of butyrophenone (B1668137) derivatives is largely characterized by the Norrish Type II reaction, a process that involves intramolecular hydrogen abstraction. Upon absorption of light, the ketone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. It is from this triplet state that the characteristic reactions of butyrophenones typically occur.

The primary photochemical process for butyrophenones with accessible γ-hydrogens is the abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen. This leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two competing pathways: cleavage (fragmentation) to yield an alkene and an enol (which tautomerizes to a ketone), or cyclization to form a cyclobutanol.

The table below presents representative data for the photolysis of a generic substituted butyrophenone, illustrating the typical products and the influence of reaction conditions on their distribution. It is important to note that these are illustrative values and the specific yields for 3,3',5'-Tetramethylbutyrophenone may vary.

| Reactant | Irradiation Wavelength (nm) | Solvent | Product A (Fragmentation) Quantum Yield (Φ) | Product B (Cyclization) Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Substituted Butyrophenone | 313 | Benzene (B151609) | 0.25 | 0.05 | [Fictional Data] |

| Substituted Butyrophenone | 313 | Methanol | 0.30 | 0.03 | [Fictional Data] |

This table presents fictional, yet representative, data for a generic substituted butyrophenone to illustrate the concept of quantum yields in the Norrish Type II reaction. Specific experimental data for 3,3',5'-Tetramethylbutyrophenone is not available.

Mechanisms of Photocatalytic Activity and Energy Transfer Processes

The photocatalytic activity of butyrophenone derivatives is intrinsically linked to their ability to act as photosensitizers. A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule without itself being consumed in the process. This energy transfer can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (or electron exchange).

For butyrophenones, the most relevant mechanism for photocatalysis is typically Triplet-Triplet Energy Transfer (TTET), a form of Dexter energy transfer. youtube.com The process begins with the photoexcitation of the butyrophenone derivative to its first excited singlet state (S1). Through a rapid process called intersystem crossing (ISC), the molecule transitions to its lower-energy, but longer-lived, first excited triplet state (T1).

This excited triplet state of the butyrophenone can then interact with a substrate molecule that is in its ground singlet state (S0). If the triplet energy of the butyrophenone is higher than that of the substrate, an exchange of energy can occur. The butyrophenone returns to its ground singlet state, while the substrate is promoted to its own excited triplet state (T1). This newly formed triplet state of the substrate can then undergo various chemical transformations that were not accessible from its ground state.

Design Principles for Enhanced Photocatalytic Efficiency

The rational design of more efficient photocatalysts based on the 3,3',5'-Tetramethylbutyrophenone scaffold involves the strategic modification of its chemical structure to optimize key photophysical and photochemical properties. The following principles are central to this endeavor:

Tuning Triplet Energy: The triplet energy (ET) of the photocatalyst is a paramount parameter. For efficient triplet-triplet energy transfer to a target substrate, the triplet energy of the butyrophenone derivative must be higher than that of the substrate. By introducing different substituents on the aromatic ring, the energy of the n-π* and π-π* transitions can be modulated, thereby fine-tuning the triplet energy. Electron-donating groups, such as the methyl groups in 3,3',5'-Tetramethylbutyrophenone, generally lower the triplet energy, while electron-withdrawing groups tend to increase it.

Maximizing Intersystem Crossing (ISC) Efficiency: A high quantum yield for the formation of the triplet state is essential for a good photosensitizer. The rate of intersystem crossing from the initially formed singlet state to the triplet state should be significantly faster than the rate of fluorescence or other non-radiative decay pathways from the singlet state. The presence of a carbonyl group in butyrophenones inherently promotes ISC via the El-Sayed's rule, which favors transitions between states of different orbital character (i.e., n,π* and π,π*).

Extending Triplet Lifetime: A longer triplet state lifetime increases the probability of the excited photocatalyst encountering and transferring its energy to a substrate molecule. The lifetime of the triplet state can be influenced by molecular rigidity and the presence of quenching species. Introducing bulky groups, such as the tert-butyl group at the 3-position of the butyryl chain, can restrict bond rotations and increase the lifetime of the excited state.

Enhancing Light Absorption: To be an effective photocatalyst, the molecule must absorb light efficiently in the desired region of the electromagnetic spectrum, preferably in the visible light range to utilize solar energy. The absorption properties of butyrophenone derivatives can be modified by extending the π-conjugated system of the aromatic ring or by introducing auxochromic groups.

The table below summarizes these design principles and their intended effects on the properties of a butyrophenone-based photocatalyst.

| Design Principle | Structural Modification | Desired Effect on Photocatalytic Property |

|---|---|---|

| Tune Triplet Energy | Introduce electron-donating or -withdrawing groups on the aromatic ring. | Match the photocatalyst's triplet energy to be higher than the substrate's. |

| Maximize Intersystem Crossing | Incorporate heavy atoms or maintain the carbonyl functionality. | Increase the quantum yield of triplet state formation. |

| Extend Triplet Lifetime | Introduce bulky substituents to increase molecular rigidity. | Increase the probability of energy transfer to the substrate. |

| Enhance Light Absorption | Extend π-conjugation or add auxochromes. | Improve the efficiency of light harvesting. |

Supramolecular Chemistry and Self Assembly of 3,3,3 ,5 Tetramethylbutyrophenone Derivatives

Non-Covalent Interactions in Directing Supramolecular Assembly

The self-assembly of 3,3,3',5'-Tetramethylbutyrophenone derivatives into ordered supramolecular structures is governed by a variety of non-covalent interactions. These weak forces, when acting in concert, can lead to the formation of stable and complex architectures. The specific nature and strength of these interactions are highly dependent on the substitution pattern of the butyrophenone (B1668137) core.

Key non-covalent interactions include:

Hydrogen Bonding: The carbonyl group of the butyrophenone moiety can act as a hydrogen bond acceptor. In derivatives functionalized with hydrogen bond donors, such as hydroxyl or amide groups, directional hydrogen bonds can play a pivotal role in the assembly process. nih.govresearchgate.net The strength of these bonds typically ranges from 5 to 120 kJ/mol. researchgate.net

π-π Stacking: The aromatic ring of the butyrophenone core can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are crucial for the formation of one-dimensional stacks or columns in the solid state and in solution. nih.gov The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can modulate the strength of these interactions.

Steric Repulsion: The sterically demanding tert-butyl group plays a crucial role in directing the self-assembly process by creating steric hindrance. acs.org This repulsion can prevent certain modes of aggregation, thereby promoting the formation of specific, well-defined architectures over disordered aggregates.

The interplay of these non-covalent forces is complex and can be finely tuned through synthetic modification of the this compound scaffold. For instance, the introduction of functional groups capable of forming strong, directional hydrogen bonds can dominate the assembly process, leading to predictable and robust supramolecular structures.

Formation of Host-Guest Complexes and Inclusion Compounds

The structural features of this compound derivatives make them interesting candidates for participation in host-guest chemistry. The aromatic ring and the hydrophobic alkyl groups can be encapsulated within the cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. nih.govrsc.org

The formation of these inclusion complexes is driven by a combination of non-covalent interactions, including:

Hydrophobic Interactions: The nonpolar tert-butyl and methyl groups, along with the aromatic ring, can be driven out of a polar solvent (like water) and into the hydrophobic cavity of a host molecule.

van der Waals Interactions: Favorable van der Waals contacts between the interior of the host cavity and the encapsulated portion of the butyrophenone derivative contribute to the stability of the complex.

Hydrogen Bonding: If either the host or the guest possesses appropriate functional groups, hydrogen bonds can form, further stabilizing the host-guest complex. For instance, modified cyclodextrins with hydroxyl groups can interact with the carbonyl oxygen of the butyrophenone.

The stoichiometry and stability of these host-guest complexes can be influenced by several factors, including the size and shape complementarity between the host and guest, the solvent, and the temperature. The tetramethyl substitution pattern on the aromatic ring and the tert-butyl group can act as recognition sites, potentially leading to selective binding with specific host molecules.

| Host Macrocycle | Potential Binding Site on Derivative | Primary Driving Interactions |

| β-Cyclodextrin | Aromatic ring and adjacent alkyl groups | Hydrophobic effect, van der Waals forces |

| Calix acs.orgarene | Tert-butyl group | CH-π interactions, van der Waals forces |

| Cucurbit researchgate.neturil | Phenyl ring or protonated ketone | Ion-dipole, hydrophobic interactions |

This table presents hypothetical host-guest pairings and the likely primary driving forces for complex formation based on the structural characteristics of this compound and common macrocyclic hosts.

Self-Assembly into Ordered Nanostructures and Hierarchical Architectures

The programmed self-assembly of this compound derivatives can lead to the formation of a variety of ordered nanostructures. mdpi.com The final morphology of the assembly is a direct consequence of the balance of the non-covalent interactions discussed previously. By synthetically modifying the butyrophenone core, it is possible to direct the assembly towards specific hierarchical architectures.

Potential nanostructures that could be formed include:

Nanofibers and Nanotubes: Anisotropic growth, driven by directional interactions like hydrogen bonding and π-π stacking, can lead to the formation of one-dimensional nanostructures such as fibers and tubes. nih.gov

Nanosheets: If the intermolecular interactions favor planar arrangements, two-dimensional nanosheets can be formed. The bulky tert-butyl groups might play a role in controlling the spacing between these sheets.

Vesicles and Micelles: In aqueous environments, amphiphilic derivatives of this compound, created by introducing hydrophilic functional groups, could self-assemble into vesicles or micelles. The hydrophobic butyrophenone core would form the interior of these structures, while the hydrophilic groups would be exposed to the water.

Organogels: At higher concentrations, the entanglement of self-assembled one-dimensional nanostructures can lead to the formation of organogels, trapping the solvent within a three-dimensional network. wikipedia.org

The ability to control the self-assembly process is crucial for the development of new materials with tailored properties. For example, the alignment of molecules within a nanostructure can lead to anisotropic optical or electronic properties.

Chiral Supramolecular Systems from Tetramethylbutyrophenone Precursors

Chirality at the supramolecular level can emerge from the assembly of either chiral or achiral building blocks. mdpi.comacs.org Derivatives of this compound can serve as precursors for the construction of chiral supramolecular systems through several strategies.

Assembly of Chiral Derivatives: If a chiral center is introduced into the butyrophenone molecule, for instance, at the α- or β-position of the butyl chain, the resulting enantiomerically pure molecules can self-assemble into chiral superstructures. nih.govnih.gov The chirality at the molecular level is transferred to the macroscopic scale through the directional non-covalent interactions.

Spontaneous Resolution of Achiral Derivatives: Even without a chiral center in the molecule itself, spontaneous symmetry breaking during the self-assembly process can lead to the formation of chiral aggregates from achiral precursors. This can result in a racemic mixture of left- and right-handed supramolecular structures.

Induction of Chirality by a Chiral Guest or Template: The co-assembly of an achiral this compound derivative with a chiral guest molecule can induce a preferred handedness in the resulting supramolecular assembly. Similarly, directing the self-assembly on a chiral surface or in a chiral solvent can bias the formation of one enantiomeric form of the superstructure.

Environmental Fate and Degradation Pathways of Tetramethylbutyrophenone Compounds

Mechanisms of Environmental Degradation (Abiotic and Biotic)

Photodegradation Pathways

Photodegradation, the breakdown of molecules by light, is a primary abiotic degradation route for many aromatic ketones. For butyrophenone (B1668137), the parent compound of the molecule , photochemical excitation leads to several intramolecular and intermolecular reactions. Upon absorption of light, butyrophenone can undergo a Norrish type II reaction, which involves intramolecular hydrogen atom transfer to form a 1,4-biradical. This intermediate can then fragment into ethene and an enol form of acetophenone, which subsequently tautomerizes to the more stable acetophenone. As a side reaction, the 1,4-biradical can also undergo cyclization, known as the Yang cyclization, to form 1-phenylcyclobutanol. nih.gov

Given the structural similarities, it is plausible that 3,3',5,5'-tetramethylbutyrophenone would follow analogous photodegradation pathways. The presence of the butyryl group suggests the potential for Norrish type II reactions. However, the four methyl groups on the aromatic ring introduce significant steric hindrance, which could influence the efficiency and products of these photoreactions. Additionally, some butyrophenone derivatives, such as the pharmaceutical droperidol, have been shown to be susceptible to UV-C radiation, while others like haloperidol (B65202) are more photostable. rsc.org This highlights that substituents on the butyrophenone structure can significantly alter its photochemical behavior.

Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals (•OH), are also critical in the photodegradation of aromatic compounds in the environment. Studies on benzophenone, a related aromatic ketone, have shown that it can be degraded by UV/H₂O₂ processes, leading to hydroxylation, carboxylation, and eventual ring cleavage. mdpi.com It is expected that 3,3',5,5'-tetramethylbutyrophenone would also be susceptible to attack by hydroxyl radicals, a powerful and non-selective oxidizing agent.

Biodegradation Pathways and Microbial Metabolism

The biodegradation of aromatic compounds by microorganisms is a crucial process for their removal from the environment. Bacteria and fungi possess a wide array of enzymes capable of breaking down complex organic molecules. nih.gov The biodegradation of aromatic hydrocarbons typically involves initial oxidation of the aromatic ring by oxygenase enzymes, leading to the formation of dihydroxylated intermediates (catechols). nih.gov These catechols are then susceptible to ring cleavage by dioxygenases, followed by further metabolism into central metabolic pathways. nih.gov

While specific studies on the biodegradation of 3,3',5,5'-tetramethylbutyrophenone are absent, research on related compounds provides valuable insights. Alkylphenols, which share the feature of an alkylated aromatic ring, are known to be biodegradable, particularly under aerobic conditions. nih.gov The degradation of these compounds often involves the shortening of the alkyl chain and hydroxylation of the aromatic ring. rsc.org

However, the extensive methylation of the aromatic ring in 3,3',5,5'-tetramethylbutyrophenone likely presents a significant challenge for microbial degradation. The steric hindrance imposed by the four methyl groups could impede the access of microbial enzymes to the aromatic ring, potentially making the compound more recalcitrant to biodegradation compared to less substituted analogs. The degradation of other hindered aromatic ketones is known to be slower than that of their non-hindered counterparts.

Some bacteria are capable of degrading ketones. For instance, certain denitrifying bacteria can utilize acetone (B3395972) and other ketones as their sole source of carbon and energy under anaerobic conditions, often initiating the process through carboxylation. libretexts.org Aerobic bacteria can also metabolize ketones, potentially through mechanisms involving Baeyer-Villiger monooxygenases, which insert an oxygen atom adjacent to the carbonyl group. While the butyl chain of 3,3',5,5'-tetramethylbutyrophenone could be a site for initial microbial attack, the highly substituted aromatic ring remains the likely rate-limiting feature for complete mineralization.

Identification and Characterization of Degradation Products

The identification of degradation products is essential for a complete understanding of a compound's environmental fate and potential toxicity. Based on the inferred degradation pathways, a number of potential transformation products of 3,3',5,5'-tetramethylbutyrophenone can be hypothesized.

Table 1: Potential Photodegradation Products of 3,3',5,5'-Tetramethylbutyrophenone

| Proposed Product | Formation Pathway |

| 3,5-Dimethylacetophenone | Norrish Type II fragmentation |

| Ethene | Norrish Type II fragmentation |

| 1-(3,5-Dimethylphenyl)cyclobutanol | Yang cyclization |

| Hydroxylated derivatives | Attack by hydroxyl radicals |

| Carboxylated derivatives | Further oxidation of hydroxylated products |

| Ring-cleavage products | Advanced oxidation processes |

This table is based on inferred pathways from analogous compounds and has not been experimentally verified for 3,3',5,5'-tetramethylbutyrophenone.

For biodegradation, the initial steps would likely involve oxidation of the butyl side chain or the aromatic ring. Potential initial biodegradation products could include hydroxylated and carboxylated derivatives. Complete mineralization would lead to the formation of carbon dioxide and water. However, the recalcitrance of the tetramethyl-substituted phenyl ring might lead to the accumulation of persistent intermediate metabolites.

Kinetic and Mechanistic Studies of Environmental Transformation

To date, no kinetic or mechanistic studies have been published specifically for the environmental transformation of 3,3',5,5'-tetramethylbutyrophenone. However, data from related compounds can provide an estimation of its potential persistence.

Table 2: Inferred Environmental Transformation Kinetics of 3,3',5,5'-Tetramethylbutyrophenone

| Process | Expected Rate | Influencing Factors | Basis of Inference |

| Photodegradation | Moderate to Slow | Light intensity, presence of photosensitizers and radical scavengers, water chemistry | Butyrophenone photodegrades via Norrish Type II reactions nih.gov. Steric hindrance from methyl groups may slow the reaction rate. |

| Biodegradation | Slow to Very Slow | Microbial community composition, oxygen availability, temperature, pH | High degree of methylation on the aromatic ring is expected to significantly hinder microbial attack, similar to other highly substituted aromatic compounds. |

This table presents inferred kinetic information based on the behavior of structurally similar compounds and is subject to experimental verification.

The rate of photodegradation will be dependent on factors such as the intensity and wavelength of solar radiation, the presence of natural photosensitizers (like humic substances) in the water, and the concentration of radical scavengers. The kinetics of biodegradation will be influenced by the specific microbial populations present in a given environment, as well as by physicochemical parameters like temperature, pH, and nutrient availability. The steric hindrance of the four methyl groups is anticipated to be a major factor limiting the rate of both abiotic and biotic degradation.

Q & A

Q. What synthetic methodologies are optimal for preparing 3,3,3',5'-Tetramethylbutyrophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a methyl-substituted aromatic precursor (e.g., 3,5-dimethylbenzene derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include:

- Catalyst purity : Ensure anhydrous AlCl₃ to prevent hydrolysis.

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent selection : Use dichloromethane or nitrobenzene for polarity compatibility.

Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl group environments (δ ~1.3–1.5 ppm for geminal dimethyl groups; δ ~2.3–2.5 ppm for aromatic methyl). The ketone carbonyl appears at ~200–210 ppm in ¹³C NMR.

- IR spectroscopy : Confirm the ketone moiety (C=O stretch at ~1680–1720 cm⁻¹).

- Mass spectrometry (EI-MS) : Validate molecular weight (expected [M]⁺ at m/z 204.31 for C₁₄H₂₀O) and fragmentation patterns.

Cross-reference with computational predictions (e.g., DFT-optimized structures) for assignments .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Desiccate using molecular sieves to avoid hydrolysis of the ketone group. Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., ketone carbonyl) for nucleophilic attack.

- Frontier Molecular Orbital (FMO) analysis : Determine HOMO/LUMO gaps to predict sites for electrophilic substitution (e.g., para positions on the aromatic ring).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Use software like Gaussian or AutoDock .

Q. What strategies resolve contradictions in reported biological activity data for halogenated butyrophenone analogs?

- Methodological Answer :

- Batch-to-batch variability : Characterize purity rigorously via HPLC and NMR for each study.

- Cell line specificity : Compare activity across multiple models (e.g., HeLa, MCF-7) using standardized assays (MTT for cytotoxicity; fluorescence-based assays for enzyme inhibition).

- Metabolic stability : Use hepatic microsome assays to assess if discrepancies arise from differential metabolite formation .

Q. How can this compound serve as a precursor in asymmetric synthesis for chiral drug intermediates?

- Methodological Answer :

- Chiral resolution : Employ enzymatic kinetic resolution (e.g., lipases) or chiral stationary phase HPLC to separate enantiomers.

- Stereoselective functionalization : Use transition-metal catalysts (e.g., Pd/Cu) for asymmetric alkylation or cross-coupling at the ketone β-position.

- Case study : Convert the ketone to a secondary alcohol via asymmetric reduction (e.g., CBS catalyst) for chiral alcohol intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.